4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE
Overview
Description
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE is a complex organic compound that features a combination of bromophenyl, imidazole, and morpholine moieties
Preparation Methods
The synthesis of 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Coupling with morpholine: The final step involves the coupling of the bromophenyl-imidazole intermediate with morpholine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to bind to specific proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{2-[2-(4-BROMOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}MORPHOLINE include:
4-Bromobiphenyl: Shares the bromophenyl group but lacks the imidazole and morpholine moieties.
Imidazole derivatives: Compounds like clemizole and metronidazole, which contain the imidazole ring but differ in other structural aspects.
Morpholine derivatives: Compounds such as N-(4-Bromophenyl)morpholine, which contain the morpholine ring but lack the imidazole moiety.
The uniqueness of this compound lies in its combination of these three functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-17-7-5-16(6-8-17)18-15-26-20-4-2-1-3-19(20)25(21(26)23-18)10-9-24-11-13-27-14-12-24/h1-8,15H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVCSCPDAIATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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